molecular formula C18H17Cl2N3O4 B5206204 (5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

(5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B5206204
M. Wt: 410.2 g/mol
InChI Key: BYXSADRWAJZHFS-UHFFFAOYSA-N
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Description

The compound (5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is an organic molecule that features a combination of chloro, methoxy, and nitro functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenol and 2-chloro-4-nitroaniline.

    Formation of Intermediate: The 5-chloro-2-methoxyphenol is reacted with a suitable acylating agent to form the corresponding acyl chloride.

    Coupling Reaction: The acyl chloride is then reacted with 2-chloro-4-nitroaniline in the presence of a base to form the desired piperazine derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

    Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxyphenyl isocyanate: Shares the chloro and methoxy functional groups but differs in its isocyanate group.

    4-(2-Methoxyphenyl)piperazin-1-yl derivatives: Similar piperazine core but with different substituents.

Uniqueness

    Functional Group Combination: The unique combination of chloro, methoxy, and nitro groups attached to a piperazine ring sets this compound apart from others.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c1-27-17-5-2-12(19)10-14(17)18(24)22-8-6-21(7-9-22)16-4-3-13(23(25)26)11-15(16)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXSADRWAJZHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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